![molecular formula C23H22N2O3 B14353603 4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate CAS No. 91041-12-2](/img/structure/B14353603.png)
4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an acetamidophenyl group and a phenylethylamino group attached to a benzoate core. Its structure suggests potential utility in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamidophenyl 2-[(2-phenylethyl)amino]benzoate typically involves a multi-step process. One common method includes the acylation of 4-aminophenol to form 4-acetamidophenol, followed by the esterification with 2-[(2-phenylethyl)amino]benzoic acid. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities while maintaining high purity standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for biochemical studies.
Medicine: It has shown promise as an anti-inflammatory and analgesic agent.
Industry: The compound’s stability and reactivity make it useful in the development of industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-acetamidophenyl 2-[(2-phenylethyl)amino]benzoate involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . The compound’s structure allows it to fit into the active site of the COX enzymes, blocking their activity and exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Acetamidophenyl 2-[(2-nitrooxy)ethyl]benzoate
- 4-Acetamidophenyl 2-[(2-methyl)amino]benzoate
- 4-Acetamidophenyl 2-[(2-sulfonamide)amino]benzoate
Uniqueness
4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to inhibit COX enzymes more selectively compared to other similar compounds makes it a valuable candidate for further research and development in medicinal chemistry .
Propiedades
Número CAS |
91041-12-2 |
|---|---|
Fórmula molecular |
C23H22N2O3 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
(4-acetamidophenyl) 2-(2-phenylethylamino)benzoate |
InChI |
InChI=1S/C23H22N2O3/c1-17(26)25-19-11-13-20(14-12-19)28-23(27)21-9-5-6-10-22(21)24-16-15-18-7-3-2-4-8-18/h2-14,24H,15-16H2,1H3,(H,25,26) |
Clave InChI |
WFEDVIBLOPPWJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2NCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



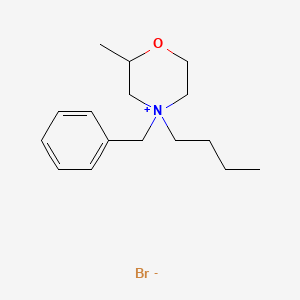
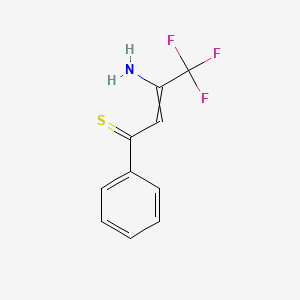

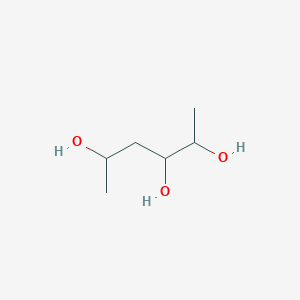
![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)
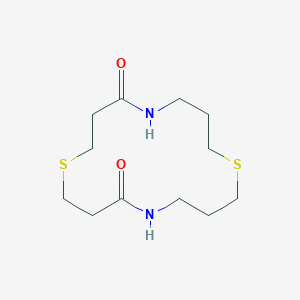
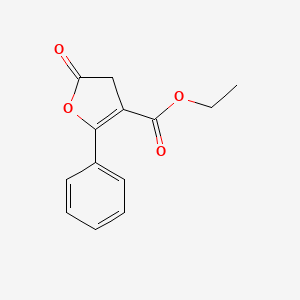
![2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid](/img/structure/B14353572.png)
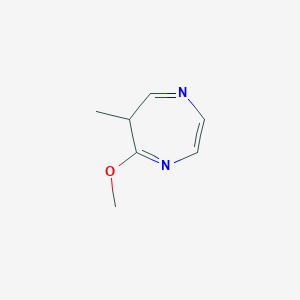

![5,5'-[(E)-Diazenediyl]di(oxan-2-one)](/img/structure/B14353583.png)
![N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14353587.png)

